2-Bromo-N-chloroacetamide
Description
2-Bromo-N-chloroacetamide (C₂H₃BrClNO) is a halogenated acetamide derivative characterized by the presence of bromine and chlorine substituents on the acetamide backbone. This compound belongs to a broader class of halogenated amides, which are notable for their structural versatility and applications in organic synthesis, pharmaceuticals, and agrochemicals . Its molecular structure combines reactive functional groups—a bromine atom at the β-position and a chlorine atom on the amide nitrogen—that influence its chemical behavior and intermolecular interactions.
Properties
CAS No. |
35070-76-9 |
|---|---|
Molecular Formula |
C2H3BrClNO |
Molecular Weight |
172.41 g/mol |
IUPAC Name |
2-bromo-N-chloroacetamide |
InChI |
InChI=1S/C2H3BrClNO/c3-1-2(6)5-4/h1H2,(H,5,6) |
InChI Key |
AEKRQHKWAFQWGI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-chloroacetamide typically involves the reaction of acetamide with bromine and chlorine under controlled conditions. One common method includes the bromination of acetamide followed by chlorination. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and under controlled temperature conditions to ensure the selective substitution of hydrogen atoms by bromine and chlorine .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-N-chloroacetamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted acetamides.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include amines.
Scientific Research Applications
2-Bromo-N-chloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its antimicrobial properties and is used in the development of new antibiotics.
Industry: It is used in the production of herbicides and pesticides
Mechanism of Action
The mechanism of action of 2-Bromo-N-chloroacetamide involves its interaction with cellular components. The compound can bind to enzymes and proteins, leading to the inhibition of their activity. This is particularly significant in its antimicrobial and anticancer properties. The bromine and chlorine atoms in the compound play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Acetamide Derivatives
- Halogen Substitution Effects: 2-Bromoacetamide and 2-chloroacetamide are isostructural, sharing the same monoclinic space group (P2₁/c). The bromine atom in 2-bromoacetamide deviates slightly (0.374 Å) from the amide plane, while chlorine in 2-chloroacetamide adopts a similar orientation . In contrast, 2-fluoroacetamide crystallizes in a different orthorhombic system (Pbca), highlighting the impact of halogen size on packing efficiency .
- Aromatic Substitution: Introducing aromatic groups (e.g., 2-chlorophenyl in C₈H₇BrClNO) alters molecular conformation. The N–H bond aligns syn to the ortho-chlorine substituent and anti to the C=O and C–Br bonds, fostering chain-like N–H⋯O hydrogen bonding and Br⋯Br interactions (4.30 Å) .
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